molecular formula C35H37N5 B10791743 2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine

2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine

Cat. No.: B10791743
M. Wt: 527.7 g/mol
InChI Key: HVCRYLOYMWRHDE-UHFFFAOYSA-N
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Description

2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine typically involves the reaction of 2,6-dichloropyridine with 9-amino-1,2,3,4-tetrahydroacridine under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through crystallization or chromatography techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase and glycogen synthase kinase 3 beta. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Inhibition of glycogen synthase kinase 3 beta helps in modulating various signaling pathways involved in neurodegeneration .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H37N5

Molecular Weight

527.7 g/mol

IUPAC Name

N-[2-[6-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]pyridin-2-yl]ethyl]-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C35H37N5/c1-5-16-30-26(12-1)34(27-13-2-6-17-31(27)39-30)36-22-20-24-10-9-11-25(38-24)21-23-37-35-28-14-3-7-18-32(28)40-33-19-8-4-15-29(33)35/h1,3,5,7,9-12,14,16,18H,2,4,6,8,13,15,17,19-23H2,(H,36,39)(H,37,40)

InChI Key

HVCRYLOYMWRHDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCC4=NC(=CC=C4)CCNC5=C6CCCCC6=NC7=CC=CC=C75

Origin of Product

United States

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